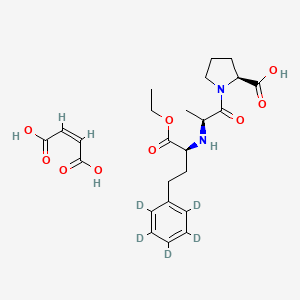

Enalapril (D5 maleate)

Description

BenchChem offers high-quality Enalapril (D5 maleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Enalapril (D5 maleate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1/i4D,5D,6D,8D,9D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFJQPXVCSSHAI-DQNQMXAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H].C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Quintessential Guide to Utilizing Enalapril D5 Maleate in Preclinical and Clinical Research

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioanalytical research, particularly within pharmacokinetic (PK) and bioequivalence studies, the precision and accuracy of quantitative analysis are paramount. The use of stable isotope-labeled internal standards has become the gold standard for mass spectrometry-based quantification, mitigating variability inherent in sample preparation and analysis. This guide provides a comprehensive technical overview of Enalapril D5 maleate, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Enalapril. We will delve into the mechanistic underpinnings of its utility, present detailed and validated analytical methodologies, and offer field-proven insights to empower researchers in leveraging this critical tool for robust and reliable data generation.

Introduction: The Role of Enalapril and the Necessity of a Deuterated Standard

Enalapril is a widely prescribed ACE inhibitor for the management of hypertension and congestive heart failure.[1][2] It is a prodrug that, after oral administration, is hydrolyzed in the liver to its active metabolite, enalaprilat.[3] Enalaprilat is the potent inhibitor of ACE, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. Given that both enalapril and enalaprilat are active compounds and subject to inter-individual variability in metabolism, their simultaneous and accurate quantification in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

To achieve the high sensitivity and specificity required for these analyses, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique.[1][4] However, the complexity of biological matrices such as plasma can introduce significant variability due to matrix effects, ion suppression or enhancement, and inconsistencies in sample preparation. To correct for these potential errors, a suitable internal standard (IS) is indispensable.

Enalapril D5 maleate is a stable isotope-labeled version of enalapril, where five hydrogen atoms on the phenyl ring have been replaced with deuterium.[5] This seemingly minor modification results in a molecule that is chemically identical to enalapril in its physical and chemical properties, including extraction recovery, chromatographic retention time, and ionization efficiency. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This makes Enalapril D5 maleate the ideal internal standard for the quantitative analysis of enalapril, as it can effectively compensate for variations throughout the analytical process, from extraction to detection.

The Principle of Stable Isotope Dilution and the Mechanism of Action of Enalapril D5 Maleate in Quantitative Analysis

The use of a deuterated internal standard like Enalapril D5 maleate is based on the principle of stable isotope dilution. A known amount of the deuterated standard is added to the biological sample at the earliest stage of the analytical workflow, typically before sample extraction. Because the deuterated standard behaves identically to the endogenous analyte during sample preparation and analysis, any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.

During LC-MS/MS analysis, the analyte and the internal standard co-elute from the liquid chromatography column and are ionized simultaneously in the mass spectrometer's ion source. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the original sample. This ratio remains constant even if there are variations in sample recovery or instrument response, thereby ensuring the accuracy and precision of the measurement.

The following diagram illustrates the workflow and the role of Enalapril D5 maleate in a typical bioanalytical experiment.

Caption: Bioanalytical workflow for the quantification of Enalapril using Enalapril D5 Maleate.

Validated Bioanalytical Methodology: A Step-by-Step Protocol

This section provides a detailed, step-by-step protocol for the simultaneous quantification of enalapril and its active metabolite enalaprilat in human plasma using Enalapril D5 maleate as the internal standard for enalapril and Enalaprilat D5 for enalaprilat. This method is adapted from a validated LC-MS/MS procedure.[4]

Materials and Reagents

-

Enalapril maleate reference standard

-

Enalaprilat reference standard

-

Enalaprilat D5 internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (analytical grade)

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg/1 mL)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve enalapril maleate, enalaprilat, Enalapril D5 maleate, and Enalaprilat D5 in methanol to obtain individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the enalapril and enalaprilat stock solutions in a 50:50 (v/v) mixture of methanol and water to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the Enalapril D5 maleate and Enalaprilat D5 stock solutions in the same diluent to a final concentration of, for example, 500 ng/mL.

Sample Preparation (Solid-Phase Extraction)

-

Thaw plasma samples at room temperature.

-

To 250 µL of plasma in a clean tube, add 25 µL of the combined internal standard working solution (Enalapril D5 and Enalaprilat D5) and vortex for 15 seconds.

-

Add 100 µL of 20% formic acid solution and vortex.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

| Parameter | Condition |

| LC System | Agilent 1100 series or equivalent |

| Column | Zorbax Eclipse C18 (150 x 4.6 mm, 5 µm) or equivalent[4] |

| Mobile Phase | 65:35 (v/v) Acetonitrile : 0.1% Formic acid in water |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 20 µL |

| Column Temp | Ambient |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Enalapril: m/z 377.1 → 234.0 Enalapril D5: m/z 382.1 → 239.2 Enalaprilat: m/z 349.0 → 206.0 Enalaprilat D5: m/z 354.2 → 211.2[4] |

| Dwell Time | 200 ms |

The following diagram illustrates the analytical workflow from sample preparation to data analysis.

Caption: Detailed workflow of the solid-phase extraction and LC-MS/MS analysis.

Data Presentation: Pharmacokinetic Parameters of Enalapril and Enalaprilat

The use of Enalapril D5 maleate as an internal standard has enabled the generation of high-quality pharmacokinetic data in numerous studies. The following table summarizes key pharmacokinetic parameters for enalapril and enalaprilat obtained from studies in healthy human volunteers after oral administration of enalapril maleate.

| Parameter | Enalapril | Enalaprilat | Reference(s) |

| Tmax (h) | 0.86 - 1.13 | 4.0 - 6.0 | [1][7][8] |

| Cmax (ng/mL) | 72.9 - 313.5 | 47.5 - 88.5 | [1][8] |

| AUC0–t (ng·h/mL) | 136 - 479.6 | 255.9 - 401 | [1][8] |

| t1/2 (h) | 1.3 - 2.0 | 3.5 - 11.0 | [1][8][9] |

Note: Values represent a range of means from different studies and are dose-dependent.

Discussion: Causality, Trustworthiness, and Troubleshooting

The choice of a deuterated internal standard is a critical decision in bioanalytical method development. The key advantage of Enalapril D5 maleate is its near-identical physicochemical properties to the unlabeled analyte, which ensures that it tracks the analyte through the entire analytical process with high fidelity. This co-elution and co-ionization behavior is the foundation of the method's trustworthiness, as it effectively cancels out systematic and random errors.

However, researchers should be aware of potential pitfalls. The isotopic purity of the deuterated standard is crucial; any presence of unlabeled enalapril in the internal standard solution will lead to an overestimation of the analyte concentration. Therefore, it is essential to source Enalapril D5 maleate from reputable suppliers who provide a certificate of analysis detailing its isotopic purity.[10]

Another consideration is the potential for deuterium-hydrogen exchange. While the deuterium atoms on the phenyl ring of Enalapril D5 are stable under typical analytical conditions, it is good practice to assess the stability of the internal standard during method validation, especially if harsh sample preparation conditions are employed.

Finally, while deuterated standards are excellent at correcting for matrix effects, they do not eliminate them. Significant ion suppression can still impact the sensitivity of the assay. Therefore, a well-developed chromatographic method that separates the analytes from endogenous matrix components is still essential for achieving the required limits of quantification.

Conclusion

Enalapril D5 maleate is an indispensable tool for the accurate and precise quantification of enalapril in complex biological matrices. Its use in conjunction with LC-MS/MS provides a robust and reliable analytical method that is essential for pharmacokinetic, bioequivalence, and other research studies. By understanding the principles of stable isotope dilution and adhering to validated protocols, researchers can generate high-quality data that is crucial for advancing our understanding of the clinical pharmacology of enalapril and for the development of new and improved therapeutic strategies.

References

-

Thermo Fisher Scientific. (n.d.). LC-MS/MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma using SOLA. Retrieved from [Link]

-

Ghosh, C., et al. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Future Science OA, 3(4), FSO225. Retrieved from [Link]

-

van den Heuvel, J. J., et al. (2022). Enalapril and Enalaprilat Pharmacokinetic Parameters in DCM and CHD Patients of Same Age Range. ResearchGate. Retrieved from [Link]

-

Rao, S., & Chakka, G. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 10(2), 1-14. Retrieved from [Link]

-

Khan, A., et al. (2021). Clinical Pharmacokinetics of Enalapril and Enalaprilat in Pediatric Patients—A Systematic Review. Frontiers in Pharmacology, 12, 638581. Retrieved from [Link]

-

Gu, Q., Chen, X., Zhong, D., & Wang, Y. (2004). Simultaneous determination of enalapril and enalaprilat in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 813(1-2), 337-342. Retrieved from [Link]

-

Steichert, M., et al. (2025). Population Pharmacokinetic Analysis of Enalapril and Enalaprilat in Newly Treated Children with Heart Failure: Implications for Safe Dosing of Enalapril (LENA Studies). Clinical Pharmacokinetics. Retrieved from [Link]

-

Najib, N. M., et al. (2004). Pharmacokinetic parameters of enalapril and enalaprilat for two brands of enalapril 20 mg tablets (Narapril and Renitec) in healthy human volunteers. ResearchGate. Retrieved from [Link]

-

Plenis, A., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 132, 1-8. Retrieved from [Link]

-

Lee, J., et al. (2007). Simultaneous quantitation of enalapril and enalaprilat in human plasma by 96-well solid-phase extraction and liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(15), 2549-2554. Retrieved from [Link]

-

Vander Heyden, Y., et al. (2001). Study of the cis-trans isomerization of enalapril by reversed-phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 847-859. Retrieved from [Link]

-

Pharmaoffer. (n.d.). Enalapril maleate API Manufacturers & Suppliers. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]

-

Ghosh, C., et al. (2017). LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects. Taylor & Francis Online. Retrieved from [Link]

-

Frechen, S., et al. (2024). Enhancing Our Understanding of Enalapril's Pharmacokinetics: A Physiologically Based Modeling Approach. Clinical Pharmacokinetics. Retrieved from [Link]

-

Najib, N. M., et al. (2004). Bioequivalence evaluation of two brands of enalapril 20mg tablets (narapril and renitec) in healthy human volunteers. Al-Ahliyya Amman University. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2000). Enalapril Maleate and Hydrochlorothiazide Bioequivalence Review. Retrieved from [Link]

Sources

- 1. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. livermetabolism.com [livermetabolism.com]

- 4. omicsonline.org [omicsonline.org]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Enalapril Maleate Pharmaceutical Secondary Standard; Certified Reference Material 76095-16-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Isotopic Purity and Stability of Enalapril D5 Maleate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical quality attributes of Enalapril D5 Maleate, focusing on the verification of its isotopic purity and the assessment of its chemical and isotopic stability. The methodologies and rationale presented herein are grounded in established analytical principles to ensure robust and reliable characterization of this stable isotope-labeled compound.

Introduction: The Rationale for Deuteration

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2] The deuterated analog, Enalapril D5 Maleate, incorporates five deuterium atoms, typically in the ethyl ester moiety. This isotopic labeling serves two primary purposes in pharmaceutical research and development:

-

Internal Standard in Bioanalysis: Enalapril D5 is frequently used as an internal standard for the quantification of Enalapril in biological matrices by liquid chromatography-mass spectrometry (LC-MS).[3][4] Its chemical properties are nearly identical to the unlabeled parent drug, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification.

-

Metabolic Stability Enhancement: The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[5][] This "Kinetic Isotope Effect" can slow the rate of metabolic processes that involve the cleavage of this bond, potentially leading to an improved pharmacokinetic profile, such as a longer half-life or altered metabolite ratios.[5][7]

Given these critical applications, verifying the isotopic purity (the degree and location of deuterium incorporation) and ensuring the stability of both the molecule and its isotopic label are paramount.

Isotopic Purity Assessment: A Dual-Technique Approach

Determining the purity of a deuterated compound is a multi-faceted process that goes beyond conventional chemical purity analysis. It requires confirmation of the isotopic enrichment and the structural integrity of the molecule.[8] A self-validating system employs orthogonal analytical techniques, principally High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

Caption: Workflow for comprehensive isotopic purity assessment.

Quantitative Analysis by High-Resolution Mass Spectrometry (HRMS)

Causality: The primary role of HRMS is to quantify the distribution of isotopologues (molecules differing only in their isotopic composition). High resolution is critical to distinguish between the intended deuterated species and the natural abundance ¹³C isotopes of lower-mass species, which can otherwise interfere and lead to inaccurate purity calculations.[10][11] Time-of-Flight (TOF) mass analyzers are particularly well-suited for this application due to their high mass accuracy and resolution.[11]

-

Standard Preparation: Prepare a stock solution of Enalapril D5 Maleate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Further dilute to a working concentration of ~1 µg/mL. Prepare a corresponding solution of unlabeled Enalapril Maleate as a reference.

-

Chromatographic Separation:

-

System: UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to elute Enalapril (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Acquisition:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Full Scan MS over a range of m/z 100-600.

-

Resolution: Set to >20,000 to resolve isotopic peaks.

-

-

Data Analysis:

-

Integrate the Extracted Ion Chromatogram (EIC) for the [M+H]⁺ ion of each isotopologue (d0 to d5).

-

Correct the peak areas for the natural isotopic abundance of carbon-13, which contributes to the M+1 and subsequent peaks.[11]

-

Calculate the percentage of each isotopologue and the overall isotopic purity.

-

| Isotopologue | Theoretical m/z [M+H]⁺ | Observed Peak Area (Corrected) | Relative Abundance (%) |

| Enalapril d0 | 377.1965 | 1,500 | 0.15 |

| Enalapril d1 | 378.2028 | 2,300 | 0.23 |

| Enalapril d2 | 379.2091 | 4,100 | 0.41 |

| Enalapril d3 | 380.2154 | 8,900 | 0.89 |

| Enalapril d4 | 381.2216 | 35,600 | 3.56 |

| Enalapril d5 | 382.2279 | 947,600 | 94.76 |

| Total | 1,000,000 | 100.00 | |

| Isotopic Purity (d5) | 94.76% | ||

| Isotopic Enrichment (≥99% d1-d5) | 99.85% |

Note: Data are illustrative.

Positional Verification by NMR Spectroscopy

Causality: While MS confirms if the label is present, NMR confirms where it is located.[8] This is crucial to ensure that the deuterium atoms are at the intended, metabolically relevant positions and that no unexpected isotopic scrambling occurred during synthesis. For Enalapril D5, this typically involves the complete disappearance of the corresponding proton signals in the ¹H NMR spectrum.[12] Alternatively, ²H (Deuterium) NMR can be used to directly observe the deuterium signals.[13]

-

Sample Preparation: Dissolve a sufficient amount of Enalapril D5 Maleate in a suitable deuterated solvent (e.g., DMSO-d6, CD₃OD).[14]

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis: Compare the spectrum of the D5 compound to that of an authentic, unlabeled Enalapril Maleate standard. The signals corresponding to the protons that have been replaced by deuterium should be absent or significantly diminished (to the level of the isotopic impurity). For Enalapril D5, this would be the ethyl group protons.

Stability Assessment: Chemical Integrity and Label Retention

A comprehensive stability program for Enalapril D5 Maleate must evaluate two distinct factors: the chemical stability of the drug molecule itself and the stability of the deuterium label against back-exchange.

Caption: Dual-pronged approach to stability assessment.

Chemical Stability via Forced Degradation

Causality: Forced degradation studies are conducted under accelerated stress conditions to identify the likely degradation products and pathways for a drug substance.[1][15] This information is vital for developing stability-indicating analytical methods, determining appropriate storage conditions, and understanding potential liabilities of the molecule. Enalapril is known to be susceptible to hydrolysis, leading to the formation of its active metabolite, enalaprilat, and cyclization to form a diketopiperazine derivative.[16][17] It is also prone to oxidation.[1][15]

-

Sample Preparation: Prepare solutions of Enalapril D5 Maleate (~100 µg/mL) in various stress media.

-

Stress Conditions (ICH Q1A/Q1B Guidelines):

-

Acidic Hydrolysis: 0.1 N HCl at 80°C for 24 hours.[16]

-

Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.[16]

-

Neutral Hydrolysis: Water at 80°C for 24 hours.[16]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store solid drug substance at 100°C for 48 hours.

-

Photostability: Expose solid drug and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At appropriate time points, neutralize the acidic and basic samples. Analyze all samples by a validated, stability-indicating HPLC-UV or LC-MS method capable of separating the parent drug from its potential degradants.[2][18][19]

-

Data Evaluation: Calculate the percentage of degradation and identify major degradation products by comparing their retention times and mass spectra with known impurities or by structural elucidation.

| Stress Condition | Duration | Enalapril D5 Remaining (%) | Major Degradants Observed |

| 0.1 N HCl | 24 hours | 82.1% | Enalaprilat-d5, Diketopiperazine-d5 |

| 0.1 N NaOH | 30 minutes | 9.5% | Enalaprilat-d5 |

| Water | 24 hours | 96.3% | Enalaprilat-d5, Diketopiperazine-d5 |

| 3% H₂O₂ | 24 hours | 88.7% | Oxidative adducts |

| Thermal (100°C) | 48 hours | 99.1% | Minor increase in Diketopiperazine-d5 |

| Photolytic | ICH Q1B | 98.5% | Minor unspecified degradants |

Note: Data are illustrative and based on known degradation pathways of unlabeled Enalapril.[16][20]

Isotopic Stability and H/D Exchange

Causality: It is essential to confirm that the deuterium labels do not exchange with protons from their environment, particularly in aqueous solutions, as this would compromise the compound's utility as a stable isotope-labeled standard.[21] Labels on heteroatoms (O-D, N-D) are highly susceptible to exchange, but C-D bonds are generally very stable. However, C-D bonds adjacent to carbonyls or other activating groups can be at risk under certain pH conditions. The stability of the D5 label on Enalapril's ethyl group is expected to be high, but this must be empirically verified.

-

Incubation: Prepare a solution of Enalapril D5 Maleate in an aqueous buffer (e.g., phosphate buffer, pH 7.4) and incubate at a physiologically relevant temperature (e.g., 37°C).

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 4, 8, 24, and 48 hours).

-

Analysis: Immediately analyze each aliquot by LC-HRMS using the method described in Section 2.1.

-

Data Evaluation: Monitor the relative abundance of the d0 through d5 isotopologues over time. A stable label will show no significant change in the isotopic distribution. An unstable label would be indicated by a decrease in the abundance of the d5 peak and a corresponding increase in the d4, d3, etc., peaks.

Conclusion

The comprehensive characterization of Enalapril D5 Maleate requires a scientifically rigorous, multi-technique approach. High-resolution mass spectrometry provides the quantitative measure of isotopic enrichment, while NMR spectroscopy offers the orthogonal validation of the label's position, ensuring structural integrity. Stability testing must address both the inherent chemical degradation pathways of the enalapril molecule and the potential for hydrogen-deuterium exchange. By following these self-validating protocols, researchers and drug developers can establish a high degree of confidence in the quality, purity, and stability of Enalapril D5 Maleate, ensuring its suitability for its intended applications in drug discovery and development.

References

-

Gherman, C., Zavastin, D., & Poroch, V. (2021). Determination of Enalapril maleate from tablets using a new HPLC method. Ovidius University Annals of Chemistry, 32(1), 29-33. [Link]

-

Kumar, A., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(33), 4085-4093. [Link]

-

Patel, R., et al. (2023). Stability and Excipient Compatibility Assessment of Enalapril Maleate Through Forced Degradation Studies. International Journal of Medical Science and Clinical Invention, 10(6). [Link]

-

González-Antuña, A., Rodríguez-González, P., & García Alonso, J. I. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(8), 681-691. [Link]

-

Skibiński, R., et al. (2010). Identification of new impurities of enalapril maleate on oxidation in the presence of magnesium monoperoxyphthalate. Acta Poloniae Pharmaceutica, 67(3), 229-236. [Link]

-

François, I., & de l'Europe, C. (2007). Isotopic labeling of metabolites in drug discovery applications. Journal of Chromatography B, 855(1), 1-13. [Link]

-

Bouabdallah, S., Trabelsi, H., & Driss, M. R. (2017). Determination and Degradation Study of Enalapril Maleate by High Performance Liquid Chromatography. Russian Journal of General Chemistry, 87(1), 159-165. [Link]

-

Bonazzi, D., et al. (1998). Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. Il Farmaco, 53(8-9), 563-569. [Link]

-

Yatskiv, Z., et al. (2020). Development and validation of HPLC method for the simultaneous determination of enalapril maleate in present of their impurities: Application to tablet analysis. ResearchGate. [Link]

-

Squella, J. A., et al. (2012). Stability indicating HPTLC assay for enalapril maleate. ResearchGate. [Link]

-

Chahrour, O. (2014). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds. ResearchGate. [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group Resources. [Link]

-

Acanthus Research. (n.d.). Enalapril-D5 Maleate. Acanthus Research Product Information. [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions Blog. [Link]

-

Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 631-650. [Link]

-

ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. Services. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Services. [Link]

-

U.S. Food and Drug Administration. (1989). Labeling: Regulatory Requirements for Medical Devices. FDA-89-4203. [Link]

-

Sharma, R., & Singh, P. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]

-

From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Report. [Link]

-

Chemistry LibreTexts. (2014). The Use of Deuterium in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Kitson, S. L. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]

-

Haderlein, S. B., et al. (2010). Experimental Determination of Isotope Enrichment Factors – Bias from Mass Removal by Repetitive Sampling. Environmental Science & Technology, 44(9), 3409-3414. [Link]

-

Carter, J. F., & Fry, H. (2008). Isotope Ratio Mass Spectrometry. Analytical Chemistry, 80(22), 8381-8389. [Link]

-

Wikipedia. (n.d.). Isotope-ratio mass spectrometry. Wikipedia. [Link]

-

Stanisz, B. (2006). Kinetics of degradation of enalapril maleate in dosage forms. Acta Poloniae Pharmaceutica, 63(2), 97-101. [Link]

-

Remillard, A. J., et al. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry. [Link]

-

Wikipedia. (n.d.). Isotope analysis. Wikipedia. [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]

-

Pharmaffiliates. (n.d.). Enalapril-Impurities. Pharmaffiliates Product List. [Link]

-

Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]

Sources

- 1. historymedjournal.com [historymedjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. researchgate.net [researchgate.net]

- 11. almacgroup.com [almacgroup.com]

- 12. studymind.co.uk [studymind.co.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. labinsights.nl [labinsights.nl]

- 15. Identification of new impurities of enalapril maleate on oxidation in the presence of magnesium monoperoxyphthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. ptfarm.pl [ptfarm.pl]

- 18. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Enalapril in Human Plasma Using Enalapril D5 as an Internal Standard

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Enalapril in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Enalapril D5, is employed. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering all aspects from sample preparation using solid-phase extraction (SPE) to method validation in accordance with international guidelines. The described method is fit-for-purpose for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction: The Rationale for Precise Enalapril Quantification

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] It is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat.[3] Given its therapeutic importance, the accurate measurement of Enalapril concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2]

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its inherent selectivity, sensitivity, and speed.[4] The use of a stable isotope-labeled internal standard, such as Enalapril D5, is a critical component of a robust LC-MS/MS method. Enalapril D5 shares near-identical physicochemical properties with Enalapril, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization effectively compensates for any potential matrix effects and variations in instrument response, leading to highly reliable and reproducible data.[1]

This application note presents a detailed, step-by-step protocol for the quantification of Enalapril in human plasma, leveraging the advantages of Enalapril D5 as an internal standard. The method has been developed and validated to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]

Experimental Workflow: A Step-by-Step Guide

The overall experimental workflow is designed for efficiency and robustness, ensuring high-quality data generation.

Caption: A schematic overview of the major steps involved in the LC-MS/MS quantification of Enalapril from plasma samples.

Materials and Reagents

-

Enalapril maleate reference standard (USP grade or equivalent)

-

Enalapril D5 (Internal Standard)

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid (≥98%)

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Thermo Scientific SOLA 10 mg/1 mL)[3]

Preparation of Stock and Working Solutions

-

Enalapril Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Enalapril maleate in methanol.

-

Enalapril D5 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Enalapril D5 in methanol.

-

Working Solutions: Prepare serial dilutions of the Enalapril stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.[2] A typical calibration curve range is 0.5 ng/mL to 160 ng/mL.[1]

-

Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the Enalapril D5 stock solution in the same diluent.[1]

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction is employed for its ability to provide cleaner extracts compared to simpler methods like protein precipitation, which is crucial for minimizing matrix effects and ensuring method robustness.[1][7]

-

Sample Pre-treatment: To 200 µL of plasma sample, standard, or QC, add 10 µL of the Enalapril D5 internal standard working solution. For blank samples, add 10 µL of the diluent. Vortex mix for 10 seconds.[8]

-

SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[3]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge and allow it to pass through under gravity or gentle vacuum.[3]

-

Washing: Wash the cartridge with 200 µL of 0.1% formic acid in water to remove polar interferences.[3]

-

Elution: Elute the analyte and internal standard with 2 x 200 µL of a 2% ammonia solution in methanol.[3]

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase (e.g., 90:10 v/v water:methanol with 0.1% formic acid) and vortex to ensure complete dissolution.[3][8]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography Parameters

The chromatographic conditions are optimized to achieve a rapid and efficient separation of Enalapril from endogenous plasma components, ensuring a short analytical run time.

| Parameter | Condition |

| HPLC System | A high-performance or ultra-high-performance liquid chromatography system |

| Column | Hypersil GOLD 1.9 µm, 50 x 2.1 mm or equivalent C18 column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Isocratic or a shallow gradient can be used depending on the specific column and system. For example, starting with 10% B and increasing to 90% B over 2 minutes. |

Mass Spectrometry Parameters

The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for selective and sensitive detection.

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table below |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Collision Gas | Nitrogen |

| Dwell Time | 200 ms |

MRM Transitions for Enalapril and Enalapril D5:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Enalapril | 377.1 | 234.0 |

| Enalapril D5 | 382.1 | 239.2 |

| Note: The optimal collision energy and other compound-dependent parameters should be determined by infusing a standard solution of each analyte.[1] |

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive method validation was performed based on the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[5][6][9] This ensures that the method is reliable and suitable for its intended purpose.

Caption: The interconnectedness of validation parameters ensures a robust and self-validating analytical method.

Summary of Validation Results

The following table summarizes the typical performance characteristics of this validated method.

| Validation Parameter | Acceptance Criteria (EMA/FDA) | Typical Result |

| Linearity (r²) | ≥ 0.99 | > 0.998 |

| Range | - | 0.5 - 160 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy ±20%; Precision ≤20% | 0.5 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 6.6% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8.0% |

| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |

| Recovery | Consistent, precise, and reproducible | > 80% |

| Matrix Effect | Internal standard normalized factor within acceptable limits | Negligible |

| Stability | Analyte stable under various storage and handling conditions | Stable for at least 24 hours at room temperature and through 3 freeze-thaw cycles |

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of Enalapril in human plasma. The use of the stable isotope-labeled internal standard, Enalapril D5, ensures high accuracy and precision, mitigating potential matrix effects. The comprehensive validation demonstrates that this method is reliable and fit-for-purpose for demanding bioanalytical applications in clinical and pharmaceutical research.

References

-

LC–MS-MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma Using SOLA | LCGC International - Chromatography Online. Available at: [Link]

-

Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma | Omics. Available at: [Link]

-

LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PubMed Central. Available at: [Link]

-

Liquid chromatography–tandem mass spectrometry (LC-MS) method for the assignment of enalapril and enalaprilat in human plasma - Semantic Scholar. Available at: [Link]

-

Simultaneous determination of enalapril and enalaprilat in human plasma by liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

-

Ovidius University Annals of Chemistry Determination of Enalapril maleate from tablets using a new HPLC method. Available at: [Link]

-

Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed. Available at: [Link]

-

Features of isolation of enalapril from biological material - ResearchGate. Available at: [Link]

-

Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

-

Simultaneous quantitation of enalapril and enalaprilat in human plasma by 96-well solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed. Available at: [Link]

-

Guideline Bioanalytical method validation - European Medicines Agency (EMA). Available at: [Link]

-

Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis - MDPI. Available at: [Link]

-

bioanalytical method validation and study sample analysis m10 - ICH. Available at: [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. ema.europa.eu [ema.europa.eu]

Application Note: Quantitative Bioanalysis of Enalapril Using Enalapril D5 Maleate as an Internal Standard

Abstract

This application note provides a comprehensive guide for the use of Enalapril D5 maleate as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Enalapril in biological matrices, primarily human plasma. The protocol details the rationale for selecting an appropriate concentration, step-by-step procedures for the preparation of stock and working solutions, a validated sample preparation workflow, and optimized LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) parameters. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies of Enalapril.

Introduction: The Imperative for an Internal Standard in Enalapril Bioanalysis

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1] It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, enalaprilat.[2] Accurate measurement of Enalapril concentrations in biological fluids is critical for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and establishing bioequivalence of generic formulations.[3][4]

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation (e.g., extraction efficiency), matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[3] To correct for these potential sources of error, a suitable internal standard (IS) is indispensable.

An ideal IS co-elutes with the analyte and experiences similar effects during sample processing and ionization, but is distinguishable by the mass spectrometer. A stable isotope-labeled internal standard (SIL-IS), such as Enalapril D5 maleate, is the preferred choice as it is chemically and physically almost identical to the analyte, ensuring it accurately tracks the analyte's behavior throughout the analytical process.[5] The five deuterium atoms on the phenyl ring of Enalapril D5 provide a distinct mass shift (+5 Da) with negligible isotopic crosstalk, making it an excellent tool for reliable quantification.

Rationale for Selecting the Internal Standard Concentration

The concentration of the internal standard is a critical parameter in bioanalytical method development. It must be high enough to produce a stable, reproducible signal well above the background noise, yet not so high that it causes detector saturation or introduces significant isotopic interference to the analyte signal.

A common practice, endorsed by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), is to use an IS concentration that is in the middle of the calibration curve range for the analyte.[6][7] For Enalapril, typical plasma concentrations following therapeutic dosing result in a calibration range of approximately 0.5 to 200 ng/mL.[5]

Based on a review of validated methods, a working solution of Enalapril D5 maleate at a concentration of 500 ng/mL is recommended.[5] When a small, fixed volume of this working solution is added to the biological sample, the final concentration in the processed sample is typically in the mid-range of the analytical curve (e.g., 25-50 ng/mL, depending on dilution factors). This ensures a robust and consistent IS response across the entire range of expected Enalapril concentrations, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

Materials and Reagents

-

Enalapril maleate reference standard (≥98% purity)

-

Enalapril D5 maleate (≥98% purity, >99% deuterated forms)[5]

-

HPLC or LC-MS grade Methanol

-

HPLC or LC-MS grade Acetonitrile

-

Formic acid (≥98%)

-

Ultrapure water (18.2 MΩ·cm)

-

Drug-free human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

Preparation of Standard and Internal Standard Solutions

4.1. Primary Stock Solutions (1.0 mg/mL)

-

Enalapril Maleate Stock (1.0 mg/mL): Accurately weigh approximately 10 mg of Enalapril maleate reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Enalapril D5 Maleate IS Stock (1.0 mg/mL): Accurately weigh approximately 2 mg of Enalapril D5 maleate and transfer to a 2 mL volumetric flask. Dissolve and dilute to volume with methanol.[5]

Storage: Store stock solutions in tightly sealed glass vials at -20°C or -80°C. They are typically stable for at least one to six months under these conditions.

4.2. Working Standard and Internal Standard Solutions

-

Enalapril Working Standards: Prepare a series of working standard solutions by serially diluting the Enalapril stock solution with a 50:50 (v/v) methanol:water mixture. These working solutions will be used to spike blank plasma to create calibration curve standards and quality control (QC) samples.[3]

-

Enalapril D5 Maleate IS Working Solution (500 ng/mL): Dilute the Enalapril D5 maleate IS stock solution (1.0 mg/mL) with a 50:50 (v/v) methanol:water mixture to obtain a final concentration of 500 ng/mL.

Storage: Store working solutions at 2-8°C and bring to room temperature before use. Prepare fresh weekly or bi-weekly as determined by stability assessments.

Experimental Protocol: Sample Preparation and Analysis

This protocol utilizes a protein precipitation (PPT) method, which is rapid, simple, and suitable for high-throughput analysis.[3]

5.1. Preparation of Calibration Standards and Quality Control Samples

-

Label microcentrifuge tubes for each point of the calibration curve (e.g., Blank, Zero, 1, 5, 20, 50, 100, 200 ng/mL) and for QC samples (e.g., Low, Mid, High).

-

Spike appropriate volumes of the Enalapril working standards into aliquots of blank human plasma to achieve the desired final concentrations. For example, add 10 µL of a 100 ng/mL working standard to 190 µL of blank plasma to get a 5 ng/mL standard.

-

Vortex each tube gently for 10-15 seconds.

5.2. Sample Extraction Workflow The following diagram illustrates the protein precipitation workflow.

Protocol Steps:

-

Aliquot 200 µL of each plasma sample (unknown, calibrator, or QC) into a clean 1.5 mL microcentrifuge tube.

-

To each tube (except the blank), add 50 µL of the 500 ng/mL Enalapril D5 IS working solution . To the blank sample, add 50 µL of the 50:50 methanol:water diluent.

-

Vortex all tubes for approximately 15 seconds.

-

Add 600 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean autosampler vial.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

| Parameter | Recommended Setting |

| LC System | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1.0 min. |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | +5500 V |

| MRM Transitions | |

| Enalapril | Q1: m/z 377.2 → Q3: m/z 234.1 (Quantifier), m/z 91.1 (Qualifier) |

| Enalapril D5 (IS) | Q1: m/z 382.2 → Q3: m/z 239.1 (Quantifier) |

Note: Mass transitions should be optimized by infusing pure solutions of Enalapril and Enalapril D5 maleate to determine the most abundant and stable precursor and product ions on the specific mass spectrometer being used.[5]

Method Validation and System Suitability

The described method must be validated according to established regulatory guidelines to ensure its reliability.[6][7]

7.1. Self-Validating System

The protocol is designed as a self-validating system through several key checks:

-

Calibration Curve: The use of a multi-point calibration curve with appropriate weighting (e.g., 1/x² linear regression) ensures accuracy across the quantification range.

-

Quality Controls: The inclusion of LQC, MQC, and HQC samples in each analytical run verifies the accuracy and precision of the method on a daily basis. Acceptance criteria are typically ±15% (±20% at the LLOQ) of the nominal concentration.

-

IS Response Monitoring: The peak area of Enalapril D5 should be monitored across all samples in a run. Significant variation (e.g., >20-30%) may indicate a problem with sample preparation or instrument performance, warranting investigation.

The logical flow from sample preparation to data acceptance is depicted below.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. An overview of the clinical pharmacology of enalapril - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. omicsonline.org [omicsonline.org]

- 6. drugfuture.com [drugfuture.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Protocol for the Robust Extraction of Enalapril and Enalaprilat from Human Plasma using Mixed-Mode Solid Phase Extraction (SPE)

An Application Guide by a Senior Application Scientist

Introduction: The Analytical Imperative for Enalapril and Enalaprilat

Enalapril is a cornerstone therapeutic agent in the management of hypertension and congestive heart failure.[1] As a pro-drug, it undergoes in-vivo hydrolysis to its pharmacologically active diacid metabolite, enalaprilat.[2][3] Enalaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[2][4]

Accurate and simultaneous quantification of both the parent drug, enalapril, and its active metabolite, enalaprilat, in biological matrices such as plasma is critical for pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring studies.[1] The significant difference in polarity between the esterified enalapril and the more hydrophilic enalaprilat poses a considerable challenge for sample preparation.[5][6] While techniques like protein precipitation (PPT) and liquid-liquid extraction (LLE) have been used, they often suffer from incomplete recovery, significant matrix effects, or poor sensitivity, especially for the more polar enalaprilat.[5][6]

Solid Phase Extraction (SPE) offers a superior alternative, providing higher analyte recovery, cleaner extracts, and reduced ion suppression in subsequent LC-MS/MS analysis.[6][7] This application note provides a detailed, field-proven protocol utilizing a mixed-mode SPE mechanism that leverages both reversed-phase and ion-exchange retention to achieve exceptional selectivity and recovery for both enalapril and enalaprilat from human plasma.

Analyte Characteristics: The Key to a Selective Extraction

A successful SPE method is built upon a fundamental understanding of the analytes' physicochemical properties. The dual acidic and basic nature of enalapril and enalaprilat is the cornerstone of the selective mixed-mode extraction strategy detailed herein.

| Property | Enalapril | Enalaprilat | Rationale for SPE Strategy |

| Molecular Weight ( g/mol ) | 376.44 | 348.39 | Affects chromatographic behavior and mass spectrometric detection. |

| pKa (Acidic - COOH) | 2.97, 5.35[8] | ~2.30 - 3.39[3] | At pH < 2, the carboxylic acid groups are protonated (neutral), minimizing repulsion from anionic sorbent sites and enabling reversed-phase retention. |

| pKa (Basic - Amine) | Not explicitly found, but amine is present | 7.84[2] | At pH < 7, the secondary amine is protonated (cationic), enabling strong retention on a cation exchange sorbent. |

| logP (Octanol-Water) | 0.07[8] | -0.74[2] | Enalapril is moderately non-polar, while enalaprilat is significantly more polar. A reversed-phase mechanism alone would yield disparate recoveries. The addition of an ion-exchange mechanism is crucial for retaining the polar enalaprilat. |

Principle of Mixed-Mode Cation Exchange (MCX) SPE

This protocol employs a mixed-mode sorbent that contains both reversed-phase (e.g., polymeric) and strong cation exchange functional groups. This dual-retention mechanism provides unparalleled selectivity for compounds like enalapril and enalaprilat, which possess both hydrophobic regions and a basic amine functional group.

The mechanism unfolds in three key phases:

-

Load: The plasma sample is acidified to a pH of ~2. At this pH, the analytes' carboxylic acid groups are neutralized (protonated), while their secondary amine groups are positively charged (protonated). When loaded onto the sorbent, the analytes are retained by two powerful interactions:

-

Reversed-Phase: Hydrophobic interaction between the non-polar regions of the analytes (e.g., the phenylpropyl group) and the polymeric backbone of the sorbent.

-

Ion-Exchange: Ionic interaction between the positively charged amine group on the analytes and the negatively charged cation exchange groups on the sorbent.

-

-

Wash: The dual-retention mechanism allows for rigorous washing steps to remove endogenous interferences.

-

An acidic aqueous wash removes polar, non-basic interferences.

-

An organic wash (e.g., with methanol) removes non-polar interferences that are not retained by the ion-exchange mechanism.

-

-

Elute: A basic organic solution is used to disrupt both retention mechanisms simultaneously.

-

The high pH (e.g., >9) neutralizes the positive charge on the analytes' amine group, breaking the strong ionic bond.

-

The organic solvent disrupts the weaker reversed-phase interactions, allowing for the complete elution of the purified analytes.

-

Below is a diagram illustrating the logical workflow of the mixed-mode SPE protocol.

Caption: Mixed-Mode SPE workflow for Enalapril/Enalaprilat.

Detailed Experimental Protocol

This protocol is optimized for a standard 1 mL SPE cartridge containing 10-30 mg of a polymeric mixed-mode strong cation exchange sorbent.

Materials and Reagents

-

SPE Cartridges: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis® MCX, Agilent Bond Elut Plexa PCX, or equivalent).

-

Reagents:

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (≥98%)

-

Phosphoric Acid (85%)

-

Ammonium Hydroxide (28-30%)

-

Deionized Water (>18 MΩ·cm)

-

Enalapril and Enalaprilat certified reference standards.

-

Internal Standard (IS): A deuterated analog such as Enalapril-d5 or a structurally similar compound like Benazepril is recommended.[9]

-

-

Equipment:

-

SPE Vacuum Manifold

-

Nitrogen Evaporator

-

Analytical Balance, Vortex Mixer, Centrifuge

-

Calibrated Pipettes

-

LC-MS/MS System

-

Preparation of Solutions

-

2% Formic Acid (aq): Add 2 mL of formic acid to 98 mL of deionized water.

-

4% Phosphoric Acid (aq): Add 4 mL of phosphoric acid to 96 mL of deionized water.

-

Elution Solvent (5% NH₄OH in Methanol): Carefully add 5 mL of ammonium hydroxide to 95 mL of methanol. Prepare fresh daily.

-

Internal Standard (IS) Working Solution: Prepare a working solution of the IS in 50:50 methanol:water.[1]

-

Reconstitution Solvent: 90:10 Water:Acetonitrile with 0.1% Formic Acid (adjust to be compatible with your LC mobile phase).

Sample Pretreatment

Scientist's Note: Acidification is critical. It ensures the analytes are in their cationic state for retention by the ion-exchange mechanism and helps to precipitate proteins, preventing cartridge clogging.

-

Pipette 200 µL of human plasma into a microcentrifuge tube.[9]

-

Add 10 µL of the IS working solution.

-

Add 200 µL of 4% phosphoric acid to the plasma.

-

Vortex for 30 seconds to mix and precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

The supernatant is now ready to be loaded onto the SPE cartridge.

Solid Phase Extraction Procedure

Perform all steps under a gentle vacuum (~5 inHg), ensuring the sorbent bed does not go dry between the conditioning, equilibration, and loading steps.

| Step | Procedure | Solvent | Volume | Purpose |

| 1 | Condition | Methanol | 1 mL | Wets the polymeric sorbent and activates the functional groups. |

| 2 | Equilibrate | 2% Formic Acid (aq) | 1 mL | Prepares the sorbent with the correct pH environment for sample loading. |

| 3 | Load | Pre-treated Sample Supernatant | All (~400 µL) | Binds analytes to the sorbent via dual reversed-phase and ion-exchange mechanisms. |

| 4 | Wash 1 | 2% Formic Acid (aq) | 1 mL | Removes polar interferences (salts, etc.). |

| 5 | Wash 2 | Methanol | 1 mL | Removes non-polar, non-basic interferences (lipids, etc.). Dry cartridge for 1 min. |

| 6 | Elute | 5% NH₄OH in Methanol | 1 mL | Disrupts both retention mechanisms to elute purified analytes. |

Post-Elution Processing

-

Evaporate the collected eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the Reconstitution Solvent.

-

Vortex for 20 seconds and transfer to an autosampler vial for analysis.

Analytical Determination by LC-MS/MS

The clean extract obtained from this SPE protocol is highly compatible with LC-MS/MS analysis. A typical setup is summarized below.

| Parameter | Typical Condition |

| LC Column | C18, e.g., Zorbax Eclipse, 150 x 4.6 mm, 5 µm[6] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Isocratic, e.g., 65:35 (A:B) or a shallow gradient[6] |

| Flow Rate | 0.8 mL/min[6] |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Enalapril: m/z 377.1 → 234.0[6]Enalaprilat: m/z 349.0 → 206.0[6] |

Expected Performance & Trustworthiness

This self-validating protocol is designed for high performance. The dual retention and stringent wash steps ensure that the final eluate is free of most endogenous matrix components that could interfere with LC-MS/MS detection.

-

Recovery: Methods employing this SPE strategy consistently report high and reproducible recoveries. Mean recoveries for both enalapril and enalaprilat are typically in the range of 90-92%.[6] This is a significant improvement over LLE methods, which have reported recoveries as low as 65% for enalapril and 24% for enalaprilat due to the vast polarity difference.[6]

-

Linearity: The method demonstrates excellent linearity over a wide dynamic range, typically from ~0.5 ng/mL to 160 ng/mL for both analytes in plasma, with correlation coefficients (r²) > 0.99.[6]

-

Precision & Accuracy: Intra- and inter-day precision are consistently below 15% RSD, with accuracy well within the 85-115% range, meeting regulatory guidelines for bioanalytical method validation.[10]

References

-

Lee, J., Son, J., Lee, M., Lee, K. T., & Kim, D. H. (2003). Simultaneous quantitation of enalapril and enalaprilat in human plasma by 96-well solid-phase extraction and liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 17(11), 1157–1162. Available at: [Link]

-

Gu, Q., Chen, X., Zhong, D., & Wang, Y. (2004). Simultaneous determination of enalapril and enalaprilat in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 813(1-2), 337-342. Available at: [Link]

-

Thermo Fisher Scientific. (n.d.). LC–MS-MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma Using SOLA. LCGC International. Available at: [Link]

-

Reddy, B., Raman, N., Reddy, P., & Kumar, P. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Journal of Analytical & Pharmaceutical Research, 8(3). Available at: [Link]

-

Lotfy, M., et al. (2022). Sample Preparation and Extraction in Small Sample Volumes Suitable for Pediatric Clinical Studies: Challenges, Advances, and Experiences of a Bioanalytical HPLC-MS/MS Method Validation Using Enalapril and Enalaprilat. Pharmaceuticals, 15(11), 1385. Available at: [Link]

-

PubChem. (n.d.). Enalaprilat. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

AERU. (2025). Enalapril maleate (Ref: MK 421). University of Hertfordshire. Available at: [Link]

-

Ghosh, C., Jain, I., Shinde, C. P., & Chakraborty, B. S. (2021). LC-MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Future Science OA, 7(11), FSO750. Available at: [Link]

-

Elased, K. M., et al. (2005). Novel Mass Spectrometric Methods for Evaluation of Plasma Angiotensin Converting Enzyme 1 and Renin Activity. Hypertension, 46(4), 998-1004. Available at: [Link]

-

Blei, K., et al. (2013). Physicochemical and PK properties of enalapril and enalaprilat. ResearchGate. Available at: [Link]

Sources

- 1. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enalaprilat | C18H24N2O5 | CID 5462501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enalaprilat | 76420-72-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. omicsonline.org [omicsonline.org]

- 7. Sample Preparation and Extraction in Small Sample Volumes Suitable for Pediatric Clinical Studies: Challenges, Advances, and Experiences of a Bioanalytical HPLC-MS/MS Method Validation Using Enalapril and Enalaprilat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enalapril maleate (Ref: MK 421) [sitem.herts.ac.uk]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Simultaneous quantitation of enalapril and enalaprilat in human plasma by 96-well solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalysis for Enalapril Pharmacokinetic Studies Using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note presents a detailed, validated protocol for the accurate and precise quantification of enalapril and its active metabolite, enalaprilat, in human plasma. The method employs a stable isotope-labeled internal standard (SIL-IS), enalapril-d5, to ensure the highest level of data integrity for pharmacokinetic (PK) studies. By leveraging the specificity and sensitivity of tandem mass spectrometry (LC-MS/MS), this protocol provides a robust and reliable workflow for researchers, scientists, and drug development professionals. We will delve into the causality behind key experimental choices, from sample preparation to data analysis, providing a framework that is both scientifically sound and practically applicable.

Introduction: The Rationale for a Deuterated Standard in Enalapril Bioanalysis

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure.[1] It is a prodrug that is rapidly metabolized in the liver via hydrolysis to its active diacid metabolite, enalaprilat.[2] Accurate characterization of the pharmacokinetic profiles of both the parent drug (enalapril) and its active metabolite is crucial for determining bioequivalence and optimizing dosing regimens.[1][2]

The inherent variability in bioanalytical workflows—stemming from sample preparation, matrix effects, and instrument response—can compromise the accuracy of pharmacokinetic data. The use of an internal standard is essential to correct for these variations.[3][4] A stable isotope-labeled internal standard, such as enalapril-d5, is the gold standard for LC-MS/MS-based quantification.[4] This is because a deuterated standard is chemically and physically almost identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[4] This near-identical behavior allows for reliable correction of signal variations, leading to highly accurate and precise results.

This guide will provide a comprehensive protocol for a pharmacokinetic study of enalapril, with a focus on the critical role of the deuterated internal standard in achieving reliable and reproducible data.

Overview of the Bioanalytical Workflow

The workflow for the pharmacokinetic analysis of enalapril and enalaprilat can be broken down into several key stages, each of which will be detailed in this note.

Caption: High-level workflow for enalapril pharmacokinetic analysis.

Materials and Methods

Reagents and Materials

-

Enalapril maleate (≥99% purity)

-

Enalaprilat (≥99% purity)

-

Enalapril-d5 (≥98% purity, as internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (≥98% purity)

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)

Instrumentation

-

Liquid chromatograph (LC) system capable of binary gradient elution

-

Autosampler with temperature control

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC-MS/MS Parameters

The following table summarizes the optimized LC-MS/MS parameters for the simultaneous analysis of enalapril, enalaprilat, and the deuterated internal standard.

| Parameter | Setting |

| LC Column | C18, 50 x 2.1 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 1: Optimized LC-MS/MS Parameters

The MRM transitions for the analytes and the internal standard are critical for selective and sensitive detection.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Enalapril | 377.2 | 234.2 |

| Enalaprilat | 349.1 | 206.1 |

| Enalapril-d5 (IS) | 382.2 | 239.2 |

Table 2: MRM Transitions for Enalapril, Enalaprilat, and Enalapril-d5 [5]

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve enalapril, enalaprilat, and enalapril-d5 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the enalapril-d5 stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Controls

-

Spike blank human plasma with the appropriate working solutions of enalapril and enalaprilat to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL.

-

Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol ensures efficient removal of plasma proteins and other interfering substances, leading to a cleaner extract and improved analytical performance.

Caption: Step-by-step solid-phase extraction protocol.

Bioanalytical Method Validation

The method should be fully validated according to the FDA's Bioanalytical Method Validation guidance to ensure its reliability.[6] Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources. |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations. |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99, with back-calculated concentrations within ±15% (±20% at LLOQ) of the nominal value. |

| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (e.g., 0.1 ng/mL). |

| Matrix Effect | Assessed to ensure that the plasma matrix does not cause ion suppression or enhancement. |

| Stability | Analyte stability established under various conditions (freeze-thaw, bench-top, long-term storage). |

Table 3: Key Bioanalytical Method Validation Parameters and Acceptance Criteria

Data Analysis and Pharmacokinetic Calculations

-

Quantification: The concentration of enalapril and enalaprilat in each sample is determined by calculating the peak area ratio of the analyte to the internal standard (enalapril-d5) and comparing it against the calibration curve.

-

Pharmacokinetic Parameters: The resulting concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis.[7][8]

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure over time, calculated using the trapezoidal rule.

-

t½ (Half-life): The time required for the plasma concentration to decrease by half.

-

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the quantification of enalapril and its active metabolite, enalaprilat, in human plasma. The use of a deuterated internal standard, enalapril-d5, is fundamental to the method's accuracy and precision, ensuring the generation of high-quality pharmacokinetic data. This robust protocol is suitable for regulated bioanalytical studies and can be readily implemented by researchers in the field of drug development and clinical pharmacology.

References

-

Ghosh, C., Jain, I., Shinde, C. P., & Chakraborty, B. S. (2012). Rapid and sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of enalapril and its major metabolite enalaprilat, in human plasma: Application to a bioequivalence study. Drug testing and analysis, 4(2), 94–103. [Link]

-

Lee, J., Son, J., Lee, M., Lee, K. T., & Kim, D. H. (2003). Simultaneous quantitation of enalapril and enalaprilat in human plasma by 96-well solid-phase extraction and liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 17(11), 1157–1162. [Link]

-

Gu, Q., Chen, X., Zhong, D., & Wang, Y. (2004). Simultaneous determination of enalapril and enalaprilat in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 813(1-2), 337–342. [Link]

-